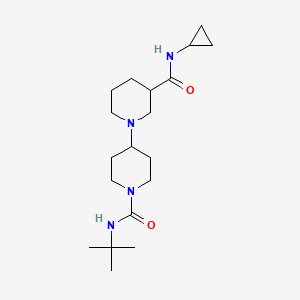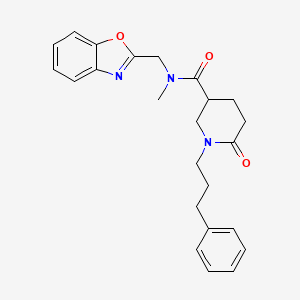
N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide (CTDPB) is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CTDPB belongs to the class of piperidine compounds that have been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is not fully understood. However, it has been found to modulate the activity of the glutamate receptor, which plays a key role in synaptic plasticity and cognitive function. This compound has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, reduce inflammation, and exhibit neuroprotective properties. This compound has also been found to modulate the activity of various signaling pathways, including the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. However, one of the limitations of this compound is its limited availability and high cost, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide. One direction is the further exploration of its potential therapeutic applications. This compound has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Another direction is the further exploration of its mechanism of action. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Additionally, the development of more cost-effective synthesis methods may increase the availability of this compound and facilitate its use in lab experiments.
Synthesemethoden
The synthesis of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide involves the reaction of tert-butylamine with cyclopropylcarboxylic acid to form N-tert-butylcyclopropylcarboxamide. This compound is then reacted with 1,4-dibromobutane to form N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide. The final step involves the reaction of N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide with piperidine-1,3-dicarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2/c1-19(2,3)21-18(25)22-11-8-16(9-12-22)23-10-4-5-14(13-23)17(24)20-15-6-7-15/h14-16H,4-13H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQKBOIMFFKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063615.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B6063616.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6063622.png)
![3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6063630.png)

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![4,5-dibromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6063648.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6063653.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6063655.png)

![5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B6063672.png)
![4-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B6063675.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)
![methyl (4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6063692.png)